molecular formula C20H27N B10792239 2-(4-Hexylphenyl)-2-phenylethanamine

2-(4-Hexylphenyl)-2-phenylethanamine

Cat. No.: B10792239
M. Wt: 281.4 g/mol
InChI Key: YLFILDZOXRWMEO-UHFFFAOYSA-N
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Description

2-(4-Hexylphenyl)-2-phenylethanamine is a synthetic phenylethylamine derivative characterized by a central ethanamine backbone substituted with a phenyl group and a 4-hexylphenyl group.

Properties

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

2-(4-hexylphenyl)-2-phenylethanamine

InChI

InChI=1S/C20H27N/c1-2-3-4-6-9-17-12-14-19(15-13-17)20(16-21)18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,6,9,16,21H2,1H3

InChI Key

YLFILDZOXRWMEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(CN)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Hexylphenyl)-2-phenylethanamine and related compounds, based on evidence-derived data:

Compound Substituents Key Properties Biological Activities References
2-(4-Hexylphenyl)-2-phenylethanamine Phenyl, 4-hexylphenyl High lipophilicity (predicted) Unknown; inferred potential for CNS activity due to phenethylamine backbone -
2-Phenylethanamine Phenyl Low molecular weight, hydrophilic Neurotransmitter precursor; stimulant (doping agent) ; synthetic intermediate
K36 (CAPE derivative) Caffeoyl amide, 2-phenylethanamine Antioxidant, anti-inflammatory Reduces ROS, NF-κB, MMPs, and pro-inflammatory cytokines
K36H (p-Bromo analog of K36) Caffeoyl amide, 4-bromophenyl Enhanced photoprotection vs. K36 Inhibits DNA damage, Bax, caspase-3, and MMPs
N-Methyl-4-methoxyphenethylamine 4-Methoxyphenyl, N-methyl Increased metabolic stability due to methoxy and methyl groups Adrenergic/neurotransmitter activity (inferred)
N-Benzyl-2-(4-phenylmethoxyphenyl)ethanamine 4-Benzyloxyphenyl, N-benzyl High steric bulk Unknown; potential CNS applications due to benzyl groups

Structural and Functional Insights

Lipophilicity and Bioavailability :

  • The hexyl chain in 2-(4-Hexylphenyl)-2-phenylethanamine likely increases lipophilicity compared to analogs like 2-phenylethanamine or methoxy-substituted derivatives (e.g., N-methyl-4-methoxyphenethylamine). This may enhance blood-brain barrier penetration, though excessive lipophilicity could reduce solubility .
  • In contrast, polar substituents (e.g., methoxy in N-methyl-4-methoxyphenethylamine) balance lipophilicity and solubility, optimizing pharmacokinetics .

Antioxidant and Photoprotective Activity :

  • While 2-(4-Hexylphenyl)-2-phenylethanamine’s activity is undocumented, analogs like K36 and K36H demonstrate potent antioxidant effects via Nrf2/HO-1 pathways and inhibition of UV-induced skin damage . The hexyl group might sterically hinder interactions with antioxidant enzymes compared to the smaller bromine or hydroxyl groups in K36/K36H.

Receptor Binding and Signaling :

  • Phenethylamine derivatives often target adrenergic, dopaminergic, or serotonergic receptors. For example, 2-phenylethanamine is a trace amine-associated receptor (TAAR) agonist , while benzyl-substituted analogs (e.g., N-benzyl derivatives) may exhibit altered receptor specificity due to steric effects .

Synthetic Accessibility: 2-Phenylethanamine is a common intermediate synthesized via reductive amination or metal-free catalytic methods (e.g., 75% yield using HBPin and toluene) .

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